![molecular formula C12H10N4O5 B2472897 5-(2,3-Dihydro-1,4-benzodioxin-6-ylhydrazinylidene)-1,3-diazinane-2,4,6-trione CAS No. 300814-83-9](/img/structure/B2472897.png)
5-(2,3-Dihydro-1,4-benzodioxin-6-ylhydrazinylidene)-1,3-diazinane-2,4,6-trione
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Overview
Description
The compound is a complex organic molecule that contains a 2,3-dihydro-1,4-benzodioxin-6-yl moiety . This moiety is a type of aromatic system that is often found in various biologically active compounds .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as IR, 1H NMR, 13C NMR, and EI-MS spectroscopy .Scientific Research Applications
Antitumor Applications
- Novel Antitumor Agents : A study conducted by Insuasty et al. (2008) synthesized a series of new racemic compounds with the core structure related to "5-(2,3-Dihydro-1,4-benzodioxin-6-ylhydrazinylidene)-1,3-diazinane-2,4,6-trione" and evaluated them against approximately 60 different human tumor cell lines. Some compounds showed remarkable activity, presenting important GI50 values ranging from 0.068 to 0.35 µM in vitro assays (Insuasty et al., 2008).
Antimicrobial Applications
- Antimicrobial Analogs Synthesis : Desai et al. (2013) synthesized new 5-arylidene derivatives bearing a fluorine atom, which were evaluated against Gram-positive and Gram-negative bacteria as well as fungi. Some compounds were found to be most active at MIC values of 12.5 µg/mL against selected bacterial strains and 25 µg/mL against fungal strains, highlighting the significance of the fluorine atom in enhancing antimicrobial activity (Desai et al., 2013).
- Biofilm Inhibition : Abbasi et al. (2020) reported on the synthesis and biofilm inhibitory action of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides against Escherichia coli and Bacillus subtilis, with compounds showing suitable inhibitory action against the biofilms of these bacterial strains (Abbasi et al., 2020).
Antiviral Applications
- Anti-HIV Agents : Mizuhara et al. (2012) explored the structure-activity relationships of pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives for developing more potent anti-HIV agents. They discovered that certain derivatives exhibited significantly enhanced effectiveness against several strains of HIV-1 and HIV-2, making them promising candidates for antiretroviral therapy (Mizuhara et al., 2012).
Future Directions
properties
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yldiazenyl)-6-hydroxy-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O5/c17-10-9(11(18)14-12(19)13-10)16-15-6-1-2-7-8(5-6)21-4-3-20-7/h1-2,5H,3-4H2,(H3,13,14,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIFDSDHBWKRFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N=NC3=C(NC(=O)NC3=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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